2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-13-6-8-16(9-7-13)26(23,24)18-17(20)25-19(21-18)22-11-10-14-4-2-3-5-15(14)12-22/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDPLMWQILIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCC4=CC=CC=C4C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 153941-62-9) is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazole ring with a chloro substituent.
- A sulfonyl group attached to a methylphenyl moiety .
- A tetrahydroisoquinoline scaffold which is known for various biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has been investigated for its efficacy against various pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Moderate to strong inhibition | |
| Fungi | Effective against several strains |
In vitro studies have demonstrated that the compound inhibits bacterial growth by targeting specific enzymes critical for bacterial metabolism.
Enzyme Inhibition
The mechanism of action for this compound includes the inhibition of certain enzymes. For instance:
- Tyrosinase Inhibition : Compounds similar to this have shown potent inhibition of tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and cosmetic applications. The IC50 values for related compounds have been reported in the low micromolar range .
Anticancer Potential
The tetrahydroisoquinoline scaffold has been associated with anticancer activity. Research on similar compounds indicates potential effectiveness against various cancer cell lines:
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular interactions.
Study on Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of thiazole derivatives, including compounds structurally similar to the one discussed. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .
Investigation into Enzyme Inhibition
Another study focused on enzyme inhibition mechanisms showed that derivatives of tetrahydroisoquinoline could effectively inhibit enzymes involved in metabolic pathways relevant to disease states, including cancer and diabetes .
The biological activity of this compound is believed to involve:
- Binding to specific receptors or enzymes , altering their activity.
- Interference with metabolic pathways , leading to reduced pathogen viability or cancer cell proliferation.
Scientific Research Applications
Research indicates that compounds with similar structural features may exhibit significant biological activities. The following are key areas where this compound has shown promise:
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole and sulfonamide can inhibit tumor growth. For instance, compounds designed with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
- Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
- Antimicrobial Properties : Similar thiazole-containing compounds have exhibited antimicrobial activity against a range of pathogens. This suggests that 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline could be investigated for its potential use as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiazole ring followed by sulfonation and cyclization processes. Understanding the synthesis pathways is crucial for developing analogs with enhanced biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticancer Research : A study focused on hybrid molecules containing thiazole and sulfonamide structures reported significant cytotoxic effects against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to optimize the compounds' efficacy .
- Neuroprotective Studies : Research on acetylcholinesterase inhibitors has shown that certain thiazole derivatives can effectively enhance cognitive function in animal models of Alzheimer's disease. These findings underline the importance of exploring similar compounds for neuroprotective applications .
- Antimicrobial Testing : A series of thiazole-based compounds were tested against various bacterial strains. Results indicated promising antibacterial activity, suggesting that further exploration into this compound could yield effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-{5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,2,3,4-tetrahydroisoquinoline and related compounds:
Key Structural and Functional Insights:
Planarity vs. Non-Planarity: The triazolo[3,4-a]isoquinoline derivatives (e.g., ) exhibit near-planar core structures, facilitating π-π stacking and intermolecular interactions critical for biological activity.
Substituent Effects: The 4-methylphenyl sulfonyl group in the target compound may enhance metabolic stability compared to methylthiazole or furyl substituents in analogs .
Crystallographic Trends: Triazolo-isoquinoline derivatives crystallize in triclinic or monoclinic systems with significant dihedral angles (e.g., 66.36° in ), whereas sulfonyl-containing tetrahydroisoquinolines (e.g., ) lack reported crystallographic data, suggesting challenges in crystallization due to flexible backbones.
Synthetic Pathways: The target compound’s synthesis may involve condensation of tetrahydroisoquinoline precursors with functionalized thiazoles, analogous to the oxidative cyclization methods used for triazolo-isoquinolines .
Research Findings and Implications
- Pharmacological Potential: While direct biological data for this compound are lacking, its structural analogs exhibit activities ranging from antibacterial (triazolo derivatives ) to antiviral (furyl-substituted compounds ). The sulfonyl group may confer selectivity for enzymes like cyclooxygenase or kinases.
- Crystallography and Drug Design : The absence of crystallographic data for the target compound underscores the need for advanced structural studies using techniques like SHELX to elucidate conformation and packing interactions.
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach uses 4-chlorobenzaldehyde and methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation with 2,3-diazetidinone to yield the target compound . Alternative routes may employ coupling reactions between thiazole and tetrahydroisoquinoline precursors under anhydrous conditions, using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling . Purification often involves flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic methods:
- X-ray crystallography reveals planar triazoloisoquinoline rings (r.m.s. deviation: 0.054 Å) and torsional angles (e.g., 66.36° between thiazole and benzene rings) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms sulfonyl/thiazole connectivity .
- HRMS validates molecular weight (e.g., m/z calculated for C₂₁H₁₈ClN₃O₂S₂: 467.05) .
Advanced: How can synthetic yields be optimized?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency .
- Reaction engineering : Continuous flow reactors improve heat/mass transfer and reduce side reactions .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., temperature, solvent polarity) identifies optimal conditions. For example, acetonitrile at 80°C improves cyclization yields by 15% compared to DMF .
Advanced: What methodologies analyze non-covalent interactions in the crystal structure?
Methodological Answer:
- π-π stacking analysis : Measure centroid distances (e.g., 3.6546 Å between thiazole and benzene rings) using software like Mercury .
- Intermolecular interactions : Identify C–H⋯N hydrogen bonds (bond length: 2.89 Å) and van der Waals contacts via Hirshfeld surface analysis .
- DFT calculations : Compare experimental crystallographic data with theoretical models to validate intramolecular stabilization .
Advanced: How to resolve contradictions in spectral data?
Methodological Answer:
- Comparative analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., triazoloisoquinoline derivatives) .
- Isotopic labeling : Use ¹³C-enriched reagents to trace unexpected peaks in carbonyl regions .
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature experiments .
Experimental Design: What statistical approaches optimize reaction conditions?
Methodological Answer:
- Split-plot design : Assign factors (e.g., catalyst loading, solvent) to main plots and subplots for hierarchical optimization .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and temperature) to predict maxima in yield/purity .
- ANOVA : Validate significance of factors (p < 0.05) and reduce noise from batch-to-batch variability .
Theoretical Framework: How to link synthesis to pharmacological activity?
Methodological Answer:
- SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., substituent variations on the sulfonyl group) and assay against target enzymes (e.g., kinase inhibition) .
- Docking simulations : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2) based on crystallographic data .
- Pharmacophore modeling : Identify critical moieties (e.g., thiazole ring) for bioactivity using Schrödinger Suite .
Safety: What protocols ensure safe handling in research labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
